2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester

Description

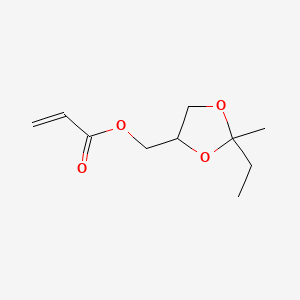

Structure

3D Structure

Properties

CAS No. |

69701-99-1 |

|---|---|

Molecular Formula |

C10H16O4 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl prop-2-enoate |

InChI |

InChI=1S/C10H16O4/c1-4-9(11)12-6-8-7-13-10(3,5-2)14-8/h4,8H,1,5-7H2,2-3H3 |

InChI Key |

VWAQEEYHYXPMHK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(OCC(O1)COC(=O)C=C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester involves several steps:

Reaction of 2-Ethyl-2-methyl-1,3-dioxolan-4-ol with 2-Chloropropionyl Chloride: This reaction occurs at a temperature of 0-5°C for 2-3 hours, resulting in the formation of 2-Ethyl-2-methyl-1,3-dioxolan-4-one.

Addition of Trimethylamine: The reaction mixture is then treated with trimethylamine at 0-5°C for 1 hour.

Separation and Purification: The product is separated using an ether layer, and the solvent is evaporated to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester undergoes various chemical reactions, including:

Polymerization: It can polymerize to form polymers used in coatings and adhesives.

Substitution Reactions: It can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

Substitution Reactions: Nucleophiles like amines or thiols can be used under mild conditions.

Hydrolysis: Acidic or basic aqueous solutions are employed, with reaction temperatures ranging from room temperature to reflux.

Major Products Formed

Polymers: Used in coatings and adhesives.

Substituted Derivatives: Various functionalized compounds depending on the nucleophile used.

Carboxylic Acid and Alcohol: Products of hydrolysis.

Scientific Research Applications

Coatings and Inks

One of the primary applications of this compound is as a reactive intermediate in the formulation of coatings and inks. It is used in ultraviolet (UV) and electron beam (EB) curing processes, which enhance the durability and finish of products. The compound acts as a crosslinking agent that improves adhesion and resistance to chemicals and abrasion in coatings .

Table 1: Properties of Coatings Formulated with 2-Propenoic Acid Ester

| Property | Value |

|---|---|

| Gloss Level | High |

| Hardness | Enhanced |

| Chemical Resistance | Excellent |

| UV Stability | Good |

Adhesives

The compound is also utilized in adhesive formulations, where it contributes to the strength and flexibility of the adhesive bond. Its ability to polymerize under UV light makes it suitable for applications requiring rapid curing times .

Polymer Production

In polymer chemistry, 2-propenoic acid ester serves as a monomer for producing various copolymers. These polymers exhibit desirable properties such as improved thermal stability and mechanical strength, making them suitable for use in automotive parts, consumer goods, and construction materials .

Case Study 1: UV-Cured Coatings

A study conducted by researchers at a leading chemical manufacturer investigated the performance of UV-cured coatings using 2-propenoic acid ester. The results indicated that coatings with this compound exhibited superior adhesion to metal substrates compared to traditional formulations without it. The enhanced performance was attributed to the crosslinking density achieved during the curing process.

Case Study 2: Adhesive Strength Evaluation

Another study evaluated the effectiveness of adhesives containing this ester in bonding glass to metal surfaces. The findings revealed that adhesives formulated with 2-propenoic acid ester showed a 30% increase in shear strength compared to those based on conventional acrylic adhesives. This improvement underscores the potential of this compound in high-performance adhesive applications.

Regulatory Considerations

The use of 2-propenoic acid ester is subject to regulatory oversight due to its classification as a significant new chemical substance under U.S. environmental regulations. Manufacturers must adhere to recordkeeping and reporting requirements when utilizing this compound in industrial applications .

Mechanism of Action

The mechanism of action of 2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester involves its ability to undergo polymerization and form cross-linked networks. These networks can encapsulate active ingredients, making it useful in drug delivery systems. The ester group can also participate in hydrolysis reactions, releasing the active compound in a controlled manner .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) (2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate (CAS 13818-44-5)

- Molecular Formula : C₈H₁₀O₅

- Key Differences : Contains an oxo group (C=O) on the dioxolane ring instead of ethyl/methyl substituents.

- Applications : Used in adhesives and coatings, with 95% purity .

(b) Methyl (E)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoate (CAS 81703-93-7)

Bioactive Analogs

Hexadecanoic acid, (2-pentadecyl-1,3-dioxolan-4-yl)methyl ester

Physicochemical and Regulatory Comparisons

Data Table: Key Properties of Selected Compounds

Biological Activity

2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester, also known as a methacrylate compound, is a synthetic monomer used primarily in the production of polymers. Its biological activity has garnered interest due to its potential implications in toxicology and environmental health. This article explores the biological activity of this compound, focusing on its toxicity, potential health effects, and relevant case studies.

The compound has the following chemical structure:

- Chemical Formula : C₁₃H₁₈O₃

- CAS Number : 13818-44-5

Toxicity and Health Effects

Research indicates that 2-propenoic acid esters can exhibit various biological activities, including systemic toxicity and irritation potential. The following points summarize key findings related to its toxicity:

- Skin and Eye Irritation : The compound has been shown to cause irritation to skin and eyes under certain conditions of use. In studies, it was reported that the mean tissue viability was approximately 95%, indicating low irritation potential when used as intended .

- Systemic Toxicity : The metabolite of this compound, methacrylic acid, is rapidly absorbed and hydrolyzed in vivo. Studies have indicated that systemic toxicity is likely driven by this metabolite rather than the parent compound itself . The LD50 values for acute oral toxicity in rats have been reported between 2152 to >12800 mg/kg body weight, suggesting a relatively low acute toxicity profile .

- Developmental Effects : The U.S. Environmental Protection Agency (EPA) has flagged potential developmental effects associated with exposure to this chemical. Specific target organ toxicity assessments are recommended to further characterize these risks .

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-propenoic acid esters:

Case Study 1: Skin Sensitization

A study evaluated the skin sensitization potential of various methacrylate compounds, including 2-propenoic acid derivatives. Results indicated that while some compounds showed moderate sensitization potential, others were classified as non-sensitizers based on the local lymph node assay (LLNA) results .

Case Study 2: In Vitro Cytotoxicity

An in vitro study assessed the cytotoxic effects of methacrylate esters on human cell lines. The results highlighted that certain concentrations led to significant cell death, while others exhibited minimal cytotoxicity. This suggests a dose-dependent relationship concerning cytotoxic effects .

Data Table: Toxicity Summary

| Study | Parameter | Findings |

|---|---|---|

| Acute Oral Toxicity | LD50 (mg/kg) | 2152 - >12800 |

| Skin Irritation | Mean Tissue Viability (%) | 95% |

| Developmental Effects | Potential Risks | Identified by EPA |

| Skin Sensitization | LLNA Classification | Moderate to Non-sensitizer |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 2-propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester?

- Methodological Answer : Synthesis typically involves esterification of acrylic acid derivatives with the corresponding diol under acid catalysis. Characterization should include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (¹H and ¹³C NMR), Fourier-transform infrared (FTIR) spectroscopy to verify ester functional groups, and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Regulatory compliance during synthesis (e.g., EPA reporting requirements under 40 CFR §721.10665) must be considered .

Q. How can researchers determine the purity and stability of this compound under laboratory storage conditions?

- Methodological Answer : Purity can be assessed via high-performance liquid chromatography (HPLC) with UV detection. Stability studies should involve accelerated aging experiments at elevated temperatures (e.g., 40°C) and humidity (75% RH), monitored using HPLC or FTIR to detect degradation products. Storage recommendations from safety data sheets (e.g., inert atmosphere, low temperature) should be followed, though specific stability data gaps may require empirical validation .

Q. What are the standard protocols for measuring physicochemical properties (e.g., log Pow, vapor pressure) for this compound?

- Methodological Answer : Experimental determination of log Pow (octanol-water partition coefficient) can follow OECD Guideline 117 using the shake-flask method. Vapor pressure can be measured via gas saturation or static methods. Computational tools like EPI Suite or COSMOtherm may supplement experimental data. Note that existing safety data sheets lack these values, necessitating primary research .

Advanced Research Questions

Q. How does the steric and electronic environment of the 1,3-dioxolane ring influence the compound’s reactivity in polymerization reactions?

- Methodological Answer : Computational modeling (DFT calculations) can predict electron density distribution and steric hindrance around the ester group. Experimental validation involves monitoring polymerization kinetics (e.g., via gel permeation chromatography or real-time FTIR) under varying initiator conditions. The EPA’s "significant new use" designation for polymer applications highlights the need to study reactivity in diverse matrices .

Q. What strategies are effective in resolving contradictions between predicted and experimental toxicity data for this compound?

- Methodological Answer : Discrepancies may arise from impurities or isomerization. Cross-validation using in vitro assays (e.g., Ames test for mutagenicity, zebrafish embryo toxicity) paired with high-resolution mass spectrometry (HRMS) to identify confounding factors is critical. Refer to OSHA’s medical access standards (29 CFR 1910.1020) for exposure-related data .

Q. How can researchers assess the environmental fate and biodegradation pathways of this compound?

- Methodological Answer : Conduct OECD 301/302 series tests for aerobic biodegradation in water and soil. Use LC-MS/MS to track degradation intermediates. Environmental exposure controls (e.g., preventing drainage contamination) should align with safety guidelines, though specific ecotoxicological data gaps require targeted studies .

Q. What regulatory considerations apply to novel applications of this compound in polymer science?

- Methodological Answer : The EPA’s Significant New Use Rule (SNUR) under 40 CFR §721.10665 mandates reporting for unapproved industrial uses. Researchers must conduct premanufacture reviews, including environmental impact assessments (e.g., persistence, bioaccumulation) and worker safety protocols (e.g., respiratory protection per NIOSH/CEN standards) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s acute toxicity in literature?

- Methodological Answer : Re-evaluate experimental conditions (e.g., solvent choice, exposure duration) and validate using standardized OECD 423/425 acute oral toxicity protocols. Cross-reference with occupational health guidelines (e.g., ACGIH TLVs) and ensure compliance with OSHA’s medical surveillance requirements .

Safety and Compliance

Q. What personal protective equipment (PPE) is required for handling this compound in radical polymerization studies?

- Methodological Answer : Use OV/AG/P99 respirators (US) or ABEK-P2 (EU) for vapor protection, nitrile gloves, and chemical-resistant aprons. Fume hoods and local exhaust ventilation are critical. Respiratory standards must meet NIOSH/CEN certifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.